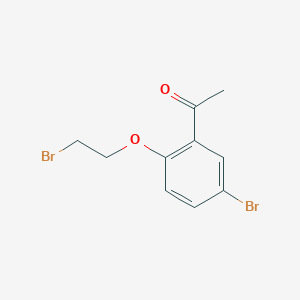
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone
Cat. No. B1396727
Key on ui cas rn:
1189816-63-4
M. Wt: 321.99 g/mol
InChI Key: VRWQHFQKACFKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09175009B2
Procedure details


To a stirred solution of 5′-bromo-2′-hydroxyacetophenone (10 g, 46.5 mmol) in methyl ethyl ketone (100 mL) was added K2CO3 (13.5 g, 97.7 mmol) followed by 1,2-dibromoethane (20 mL, 232.5 mmol). The reaction mixture was heated at a mild reflux temperature (ca. 80° C.) for 16 h at which point the reaction flask was cooled to room temperature. The resultant solids were filtered off and the solvent removed by rotary evaporation under reduced pressure. The residue was dissolved in Et2O/EtOAc (4:1, 500 mL) and the precipitated solid (the alkylation dimer) was removed by filtration. The filtrate was washed with 2 N NaOH (100 mL) and the organic portion was dried over Na2SO4 and concentrated in vacuo to give crude 1-(5-bromo-2-(2-bromoethoxyl)phenyl)ethanone (8.07 g, 55%)




Yield
55%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].[Br:18][CH2:19][CH2:20]Br>C(C(C)=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:20][CH2:19][Br:18])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)O
|
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)C(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solids were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by rotary evaporation under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in Et2O/EtOAc (4:1, 500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitated solid (the alkylation dimer) was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 2 N NaOH (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic portion was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)OCCBr
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.07 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
